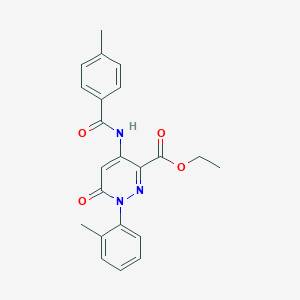

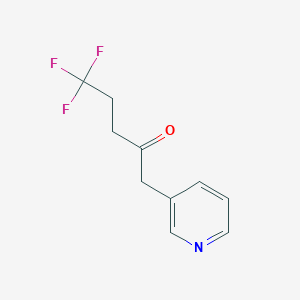

![molecular formula C16H14F3N3O3 B3007712 N-[2-(2-硝基乙基)苯基]-N'-[3-(三氟甲基)苯基]脲 CAS No. 339111-24-9](/img/structure/B3007712.png)

N-[2-(2-硝基乙基)苯基]-N'-[3-(三氟甲基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ureas are a class of organic compounds with a wide range of applications, particularly in the field of medicinal chemistry, where they are often explored for their potential as anticancer agents. The compound "N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea" is an unsymmetrical urea derivative, which implies that it has different aryl groups attached to the nitrogen atoms of the urea functionality. This structural feature can be crucial for the biological activity of such compounds .

Synthesis Analysis

The synthesis of urea derivatives can be approached through various methods. Traditional syntheses often involve hazardous reagents such as phosgene and isocyanates, but modern synthetic chemistry has been moving towards safer and more environmentally friendly alternatives. Phosgene substitutes like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate, among others, have been utilized to create ureas without the associated risks of handling phosgene or isocyanates . Additionally, the use of nitroarenes as starting materials for the synthesis of unsymmetrical urea derivatives has been demonstrated. These methods can provide good to excellent yields using simpler and safer reagents, such as tin (II) chloride dihydrate/choline chloride eutectic mixture, which acts as a reductive reaction media .

Molecular Structure Analysis

The molecular structure of urea derivatives like "N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea" is characterized by the presence of a urea linkage (–NH–CO–NH–) flanked by aryl groups that can significantly influence the compound's properties and reactivity. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution within the molecule, potentially impacting its interaction with biological targets .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including nitrosation, which involves the conversion of amines into nitroso compounds. For instance, nitrosation of certain urea derivatives with hydrochloric acid and sodium nitrite has been shown to yield the corresponding nitrosoureas. The reaction outcomes can vary depending on the substituents present on the urea molecule, as seen in the case of 1-substituted 3-(2-pyridylmethyl) ureas . These reactions are significant as they can lead to the formation of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For example, the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells suggests that the chloroethyl and aryl groups contribute to the biological activity of these compounds. Some derivatives have shown comparable cytotoxicity to known anticancer agents like chlorambucil, indicating the potential of these urea derivatives in cancer therapy .

科学研究应用

CNS 活性和抗焦虑特性

N-芳基-N'-(1-甲基-2-吡咯烷亚甲基)脲是一类与查询分子相关的化合物,已对其在中枢神经系统 (CNS) 中的活性进行了探索。具有苯基或取代苯基基团的某些衍生物表现出抗焦虑活性,显示出在解决焦虑症方面的潜在应用 (Rasmussen 等,1978)。

农业用途和排放控制

在农业环境中,尿素衍生物,特别是脲酶抑制剂,已被研究其在减少施肥土壤中氨、一氧化二氮和一氧化氮排放方面的有效性。这对于最大程度地减少与尿素基肥料相关的环境和经济影响非常重要 (Abalos 等,2012)。

结构分析和材料科学

在材料科学中,已经使用核磁共振、红外、拉曼光谱和 X 射线衍射对尿素衍生物(如 N 1,N 1 -二甲基-N 3 -芳基脲)进行了研究。此类分析提供了对这些化合物的氢键和分子构象的见解,这对于设计具有特定性能的材料至关重要 (Kołodziejski 等,1993)。

抗癌潜力

在医学领域,某些尿素衍生物已显示出作为抗癌剂的希望。例如,已合成 1-芳基-3-(2-氯乙基)脲并评估了它们对人腺癌细胞的细胞毒性作用,展示了开发新的化学治疗剂的潜力 (Gaudreault 等,1988)。

在翻译起始中的作用和潜在的抗癌剂

进一步强调了它们在癌症治疗中的潜力,对称的 N,N'-二芳基脲已被确定为 eIF2α 激酶血红素调节抑制剂的激活剂,抑制癌细胞增殖。这些发现表明在翻译起始中的作用,并为抗癌药物开发提供了新的途径 (Denoyelle 等,2012)。

属性

IUPAC Name |

1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(23)21-14-7-2-1-4-11(14)8-9-22(24)25/h1-7,10H,8-9H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTVWLWOUXZZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

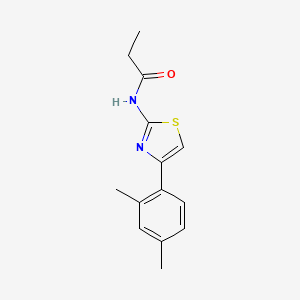

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

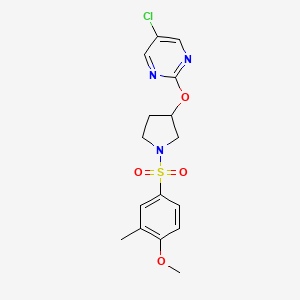

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)

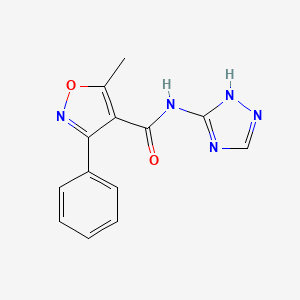

![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)

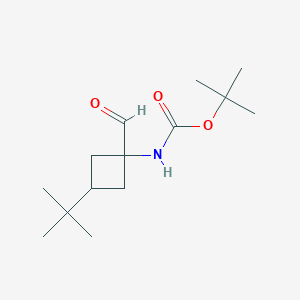

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)

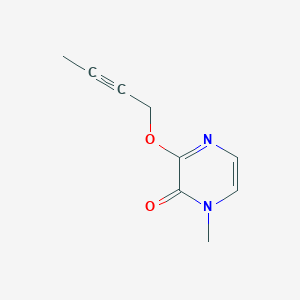

![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)

![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)